molecular formula C24H24N6O2 B2683204 (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839702-13-5

(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2683204
CAS No.: 839702-13-5
M. Wt: 428.496
InChI Key: WBERFJSBEARFTL-UVHMKAGCSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core with a carboxamide substituent. Its structure includes:

  • An (E)-2-methylbenzylidene group at position 1, introducing steric and electronic effects via the methyl-substituted aromatic ring.
  • A tetrahydrofuran-2-ylmethyl side chain on the carboxamide, contributing to solubility and metabolic stability due to the oxygen-containing heterocycle.

The (E)-configuration of the imine bond (benzylidene group) ensures spatial orientation critical for binding specificity.

Properties

IUPAC Name

2-amino-1-[(E)-(2-methylphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-15-7-2-3-8-16(15)13-27-30-22(25)20(24(31)26-14-17-9-6-12-32-17)21-23(30)29-19-11-5-4-10-18(19)28-21/h2-5,7-8,10-11,13,17H,6,9,12,14,25H2,1H3,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBERFJSBEARFTL-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that belongs to the class of pyrroloquinoxaline derivatives. These compounds have garnered interest in medicinal chemistry due to their potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Synthesis and Structural Characteristics

The synthesis of (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The structural integrity of the compound has been confirmed through various analytical techniques, including NMR and X-ray crystallography, which provide insights into its three-dimensional conformation and molecular interactions.

Antitumor Activity

Research indicates that pyrroloquinoxaline derivatives exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion may share similar mechanisms of action.

Anti-inflammatory Properties

Pyrroloquinoxaline derivatives have also been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, indicating that (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may also exhibit similar properties. Studies on related pyrazole derivatives have shown effective inhibition against various bacterial and fungal strains, highlighting the importance of structural modifications in enhancing biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrroloquinoxaline derivatives:

  • Antitumor Studies : A study demonstrated that a closely related derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antitumor activity.
    CompoundCell LineIC50 (µM)
    Derivative AMCF7 (Breast Cancer)5.4
    Derivative BHeLa (Cervical Cancer)6.8
  • Anti-inflammatory Mechanisms : In vivo studies using animal models showed that administration of pyrroloquinoxaline derivatives significantly reduced inflammation markers such as TNF-alpha and IL-6 after induced inflammation.
  • Antimicrobial Efficacy : A recent screening of various pyrroloquinoxaline derivatives revealed that some compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, indicating their potential use as antimicrobial agents.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus15
    Candida albicans20

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent variations and their inferred physicochemical and biological implications.

Substituent Analysis and Molecular Properties

Compound Key Substituents Molecular Weight Notable Features
Target Compound: (E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methylbenzylidene; Tetrahydrofuran-2-ylmethyl Not Provided Balanced lipophilicity (methyl group) and solubility (tetrahydrofuran).
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Hydroxybenzylidene; 2-Methoxyethyl 404.43 Increased hydrophilicity (hydroxyl group) may enhance aqueous solubility but reduce membrane permeability.
2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-(3-ethoxy-4-hydroxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Ethoxy-4-hydroxybenzylidene; Cyclohexenylethyl Not Provided Ethoxy and cyclohexenyl groups likely improve metabolic stability and lipophilicity for CNS penetration.
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Thienylmethylene; Phenylethyl Not Provided Thienyl ring introduces sulfur-based electronics; phenylethyl may enhance aromatic stacking interactions.
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methoxybenzyl; 3-Ethoxypropyl Not Provided Methoxybenzyl increases steric bulk, potentially reducing off-target binding; ethoxypropyl enhances solubility.

Key Structural and Functional Differences

Benzylidene/Aromatic Modifications: The 2-methylbenzylidene group in the target compound offers moderate steric hindrance compared to the 3-hydroxybenzylidene in , which may form hydrogen bonds but risks oxidative metabolism.

Carboxamide Side Chains :

  • The tetrahydrofuran-2-ylmethyl group in the target compound provides a rigid, oxygen-rich side chain, favoring solubility over purely alkyl chains like 2-methoxyethyl in .
  • Cyclohexenylethyl in and phenylethyl in introduce bulky, lipophilic moieties that may enhance protein binding but reduce solubility.

Hypothetical Bioavailability and Metabolism

While direct pharmacokinetic data for these compounds are unavailable, insights can be inferred:

  • Hydroxyl groups (e.g., ) may increase Phase II metabolism (glucuronidation), reducing bioavailability.
  • Ethoxy and tetrahydrofuran groups (e.g., target compound, ) could resist oxidative degradation, extending half-life.
  • Bulky substituents (e.g., ) may slow hepatic clearance but hinder intestinal absorption.

Evidence from heterocyclic amine studies (e.g., MeIQx and PhIP in ) suggests that alkyl and aryl substituents significantly influence systemic exposure, with methyl groups (as in the target compound) correlating with moderate urinary excretion (~2% unchanged) compared to hydroxylated analogs.

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